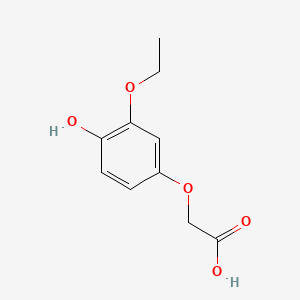

2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid

Description

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenoxy)acetic acid |

InChI |

InChI=1S/C10H12O5/c1-2-14-9-5-7(3-4-8(9)11)15-6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13) |

InChI Key |

BQQMEMWOTZUXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or alkaline conditions. Key findings include:

-

Ethanol-mediated esterification yields ethyl 3-ethoxy-4-hydroxyphenoxyacetate when reacted with ethanol in the presence of sodium ethoxide or potassium carbonate .

-

Methanol reactions form methyl esters under reflux conditions using H₂SO₄ as a catalyst .

Table 1: Esterification Conditions and Outcomes

| Alcohol | Catalyst | Temperature | Product |

|---|---|---|---|

| Ethanol | NaOEt or K₂CO₃ | Reflux | Ethyl ester (yield: 85–92%) |

| Methanol | H₂SO₄ | 60–80°C | Methyl ester (yield: ~78%) |

Hydrolysis Reactions

The ethoxy group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH/KOH in H₂O/EtOH) cleaves the ethoxy group to form 3-hydroxy-4-hydroxyphenoxyacetic acid .

-

Acidic cleavage (HBr in acetic acid) removes the ethoxy group, yielding a dihydroxyphenyl derivative .

Decarboxylation

Decarboxylation occurs under thermal or oxidative conditions:

-

Thermal decarboxylation at 150–200°C results in the loss of CO₂, forming 3-ethoxy-4-hydroxyphenoxy methane.

-

Oxidative decarboxylation using KMnO₄ in acidic media generates a quinone structure .

Oxidation of the Phenolic Hydroxyl Group

The hydroxyl group on the aromatic ring is susceptible to oxidation:

-

K₂Cr₂O₇/H₂SO₄ oxidizes the hydroxyl group to a ketone, forming 3-ethoxy-4-oxophenoxyacetic acid .

-

H₂O₂/Fe³⁺ systems produce a catechol derivative through radical-mediated oxidation .

Salt Formation

The carboxylic acid reacts with bases to form salts:

-

Sodium salt synthesis occurs via treatment with NaOH, yielding a water-soluble derivative used in pharmaceutical formulations .

-

Amino acid salts (e.g., lysine, arginine) are formed under mild conditions for improved bioavailability .

Coupling Reactions

The hydroxyl group participates in Ullmann-type coupling reactions:

-

Copper-catalyzed coupling with aryl halides forms biaryl ethers, useful in polymer synthesis .

-

Sonogashira coupling with terminal alkynes generates alkynylated derivatives under Pd/Cu catalysis .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalysts | Substrates | Application |

|---|---|---|---|

| Ullmann coupling | Cu, K₂CO₃ | Aryl bromides | Ligands for metal complexes |

| Sonogashira coupling | Pd(PPh₃)₄, CuI | Terminal alkynes | Fluorescent probes |

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase bond angles at their positions, while electron-donating groups (e.g., OCH₃, OCH₂CH₃) reduce angles .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) form stable dimers or extended networks via O–H⋯O interactions, enhancing crystalline stability .

- Stereoelectronic Influence: Ethoxy groups in 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid likely exhibit similar coplanarity with the phenyl ring as methoxy analogs, but with increased steric hindrance and lipophilicity due to the ethyl chain .

Physicochemical Data Limitations

- Solubility: Moderate solubility in polar solvents (e.g., acetic acid, ethanol) due to hydrophilic -OH and -COOH groups.

- Stability : Susceptible to oxidation at the hydroxyl group, requiring storage under inert conditions.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid, and what reagents are critical for functional group incorporation? A: The synthesis typically involves sequential etherification and ester hydrolysis. A common approach starts with bromination of a methoxyphenylacetic acid derivative (e.g., using bromine in acetic acid) to introduce halogens, followed by ethoxylation via nucleophilic substitution with sodium ethoxide. The acetic acid moiety is retained through controlled hydrolysis of intermediate esters. Key reagents include bromine (for regioselective halogenation), ethyl chloroformate (for carboxylate activation), and sodium hydroxide (for hydrolysis). Reaction conditions (e.g., 60 min at room temperature for bromination) and stoichiometric ratios (1:1 substrate-to-bromine) must be optimized to avoid overhalogenation .

Advanced Synthesis Optimization

Q: How can researchers systematically optimize reaction conditions to improve yield and purity in multi-step syntheses of this compound? A: Utilize Design of Experiments (DoE) to evaluate variables such as solvent polarity (acetic acid vs. DMF), temperature (20–80°C), and catalyst loading (e.g., 5–10 mol% Pd). For example, polar aprotic solvents enhance nucleophilic substitution rates but may increase side reactions. Response Surface Methodology (RSM) can model interactions between parameters, while HPLC tracking of intermediates ensures purity (>98%) .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure and purity of 2-(3-Ethoxy-4-hydroxyphenoxy)acetic acid? A: Combine 1H/13C NMR to verify substituent positions (e.g., ethoxy δ ~1.3 ppm for CH3, hydroxyphenyl δ ~6.8 ppm for aromatic protons) and X-ray crystallography to resolve stereoelectronic effects. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare experimental vs. literature values). FT-IR identifies hydrogen bonding (O–H stretch ~3200 cm⁻¹) .

Advanced Spectral Data Contradictions

Q: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or IR peaks)? A: Use 2D NMR techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations. For unexpected IR peaks, computational simulations (DFT-based vibrational frequency analysis) can identify alternative conformers or degradation products. Spiking experiments with synthetic intermediates or isotopic labeling (e.g., D2O exchange for –OH groups) clarify dynamic effects .

Basic Physicochemical Properties

Q: What are the key physicochemical properties (solubility, pKa) of this compound, and how do they influence experimental design? A: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Its pKa (~3.5 for the carboxylic acid group) dictates ionization in biological assays. Solubility can be enhanced via sodium salt formation (neutralize with NaOH). Crystallinity, confirmed by DSC, affects formulation stability .

Advanced Hydrogen Bonding Analysis

Q: How does hydrogen bonding impact the solid-state structure and reactivity of this compound? A: X-ray data reveal centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (R₂²(8) motif). The acetic acid group tilts ~78° relative to the aromatic ring, creating steric hindrance that slows nucleophilic attack. IR temperature-dependent studies and Hirshfeld surface analysis quantify intermolecular interactions, guiding crystal engineering for co-crystallization .

Basic Biological Activity Assessment

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC50 determination. Cell viability assays (MTT or resazurin) screen cytotoxicity. Fluorescence polarization assays quantify binding affinity to targets like DNA or proteins. Ensure pH control (buffered at physiological pH) to maintain compound stability .

Advanced Target Interaction Studies

Q: What biophysical methods elucidate the compound’s mechanism of action at the molecular level? A: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding kinetics (ka/kd) and thermodynamics (ΔH, ΔS). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., alanine scanning of protein active sites). Cryo-EM or X-ray co-crystallography provides atomic-resolution interaction maps .

Basic Data Analysis Methods

Q: How should researchers statistically validate experimental data (e.g., IC50 values or kinetic constants)? A: Apply non-linear regression (GraphPad Prism) for dose-response curves (95% confidence intervals). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Principal Component Analysis (PCA) reduces dimensionality in spectroscopic datasets. Report uncertainties (e.g., ±SD for triplicate runs) .

Advanced Computational Modeling

Q: How can computational tools predict reactivity or degradation pathways of this compound? A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model hydrolysis kinetics. Machine learning (e.g., AutoQSAR) trains models on PubChem data to forecast metabolic pathways or toxicity .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.